benzo[c][1,5]naphthyridin-6(5H)-one
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Overview
Description
Benzo[c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,5]naphthyridin-6(5H)-one typically involves the use of benzonaphthyridine N-oxides as starting materials. One common method includes the treatment of benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dichloromethane (CH2Cl2) at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[c][1,5]naphthyridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where substituents are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like phenyl isocyanate and chloromethyl compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Benzo[c][1,5]naphthyridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzo[c][1,5]naphthyridin-6(5H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
- Benzo[h][1,6]naphthyridine-5-carbonitrile
- Benzo[d]imidazo[5,1-b]thiazoles
- 2-oxo quinoline-4-carboxylic acid
Uniqueness: Benzo[c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
94191-07-8 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5H-benzo[c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C12H8N2O/c15-12-9-5-2-1-4-8(9)11-10(14-12)6-3-7-13-11/h1-7H,(H,14,15) |
InChI Key |
NGHUYPCHBUPCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
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